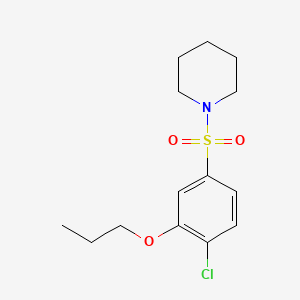
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene, also known as CPSP, is a chemical compound that has shown potential in various scientific research applications. It is a sulfonamide derivative that has been synthesized through a variety of methods.
Wirkmechanismus
The exact mechanism of action of 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has also been shown to activate the adenosine A1 receptor, which is involved in pain modulation. Additionally, 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has also been shown to reduce pain sensitivity in animal models of pain. Additionally, 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene in lab experiments is its potential to reduce inflammation and pain sensitivity. This can be useful in studying the effects of inflammation and pain on various physiological processes. Additionally, 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has been shown to have neuroprotective properties, making it a potential candidate for studying the effects of neurodegenerative diseases on the brain. However, one limitation of using 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene in lab experiments is its potential to interact with other drugs or compounds, which can affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for research on 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene. One area of interest is its potential use as a treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene and its potential use as an analgesic and neuroprotective agent. Furthermore, research is needed to determine the safety and efficacy of 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene in humans, as most of the studies to date have been conducted in animal models.
Conclusion
In conclusion, 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene is a sulfonamide derivative that has shown potential in various scientific research applications. It can be synthesized through a variety of methods and has been studied for its potential use as an anti-inflammatory agent, analgesic, and neuroprotective agent. 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has been shown to have a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Further research is needed to fully understand the potential of 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene and its safety and efficacy in humans.
Synthesemethoden
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene can be synthesized through a variety of methods, including the reaction of 4-(piperidylsulfonyl)-2-propoxyphenol with thionyl chloride and chloroform, or by reacting 4-(piperidylsulfonyl)-2-propoxyphenol with phosphorus oxychloride and chloroform. Another method involves the reaction of 4-(piperidylsulfonyl)-2-propoxyphenol with chlorosulfonic acid and chloroform.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has also been studied for its potential use as an analgesic, as it has been shown to have pain-relieving properties. Additionally, 1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-2-10-19-14-11-12(6-7-13(14)15)20(17,18)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMYQQAXYQOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(piperidylsulfonyl)-2-propoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

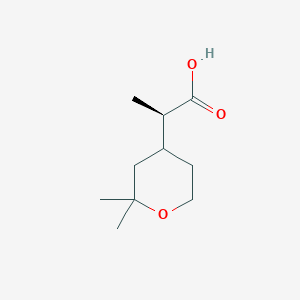

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)
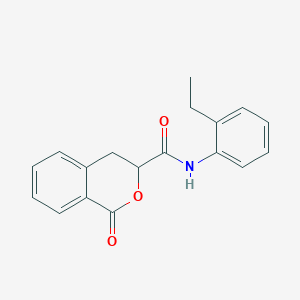
![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)
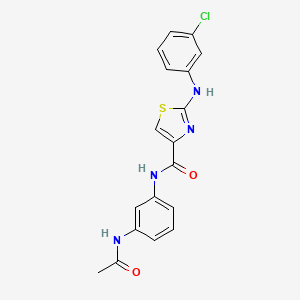
![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)
![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)
![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)
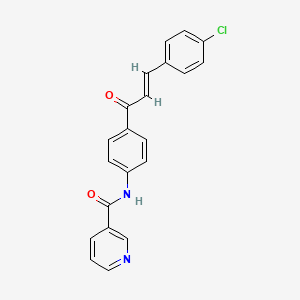
![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)